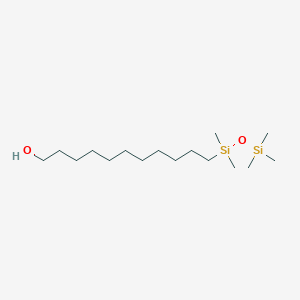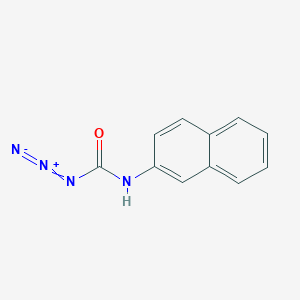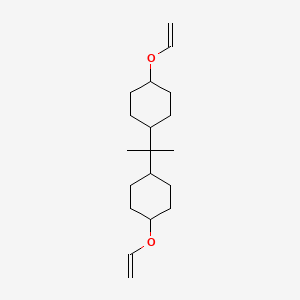![molecular formula C18H20O3Se B14260912 Butanal, 2-[(4-methoxyphenyl)methoxy]-4-(phenylseleno)-, (2R)- CAS No. 364337-19-9](/img/structure/B14260912.png)
Butanal, 2-[(4-methoxyphenyl)methoxy]-4-(phenylseleno)-, (2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanal, 2-[(4-methoxyphenyl)methoxy]-4-(phenylseleno)-, (2R)- is an organic compound with the molecular formula C18H20O3Se. This compound is characterized by the presence of a butanal backbone substituted with a methoxyphenyl group and a phenylseleno group. The (2R) configuration indicates the specific stereochemistry of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanal, 2-[(4-methoxyphenyl)methoxy]-4-(phenylseleno)-, (2R)- typically involves the following steps:
Starting Materials: The synthesis begins with butanal, 4-methoxyphenol, and phenylselenol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride (NaH) to deprotonate the phenol and selenol groups, facilitating their nucleophilic attack on the butanal.
Catalysts and Solvents: Common solvents include tetrahydrofuran (THF) or dimethylformamide (DMF), and the reaction may be catalyzed by transition metals such as palladium or copper.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, including batch processing and continuous flow techniques, can be applied.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the seleno group, forming selenoxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The methoxyphenyl and phenylseleno groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for oxidation.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction.
Substitution Reagents: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) for substitution reactions.
Major Products
Oxidation: Selenoxides and selenones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the methoxyphenyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules with specific stereochemistry.
Biology
In biological research, it may be used to study the effects of selenium-containing compounds on biological systems, given selenium’s role in various biochemical processes.
Medicine
Industry
In industry, the compound could be used in the synthesis of specialty chemicals, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Butanal, 2-[(4-methoxyphenyl)methoxy]-4-(phenylseleno)-, (2R)- involves its interaction with molecular targets such as enzymes and receptors. The phenylseleno group can undergo redox reactions, influencing cellular oxidative stress levels. The methoxyphenyl group can participate in aromatic interactions, affecting the compound’s binding affinity to various targets.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)-2-butanone: Similar in structure but lacks the phenylseleno group.
Anisylacetone: Another name for 4-(4-Methoxyphenyl)-2-butanone.
Raspberry ketone methyl ether: A compound with a similar methoxyphenyl group but different overall structure.
Uniqueness
The presence of the phenylseleno group in Butanal, 2-[(4-methoxyphenyl)methoxy]-4-(phenylseleno)-, (2R)- makes it unique, as selenium-containing compounds have distinct redox properties and biological activities compared to their sulfur or oxygen analogs.
Properties
CAS No. |
364337-19-9 |
|---|---|
Molecular Formula |
C18H20O3Se |
Molecular Weight |
363.3 g/mol |
IUPAC Name |
(2R)-2-[(4-methoxyphenyl)methoxy]-4-phenylselanylbutanal |
InChI |
InChI=1S/C18H20O3Se/c1-20-16-9-7-15(8-10-16)14-21-17(13-19)11-12-22-18-5-3-2-4-6-18/h2-10,13,17H,11-12,14H2,1H3/t17-/m1/s1 |
InChI Key |
FXMOJXHQWKILND-QGZVFWFLSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CO[C@H](CC[Se]C2=CC=CC=C2)C=O |
Canonical SMILES |
COC1=CC=C(C=C1)COC(CC[Se]C2=CC=CC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


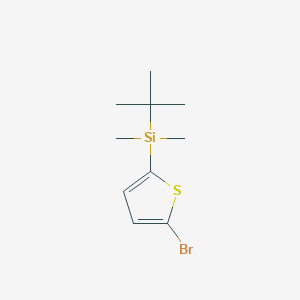
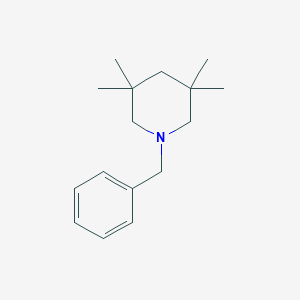
![2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14260852.png)
![tert-Butyl[(2-ethynylphenyl)methoxy]dimethylsilane](/img/structure/B14260858.png)
![4-[1,7-Diiodo-4-(3-iodopropyl)heptan-4-yl]phenol;propanoic acid](/img/structure/B14260862.png)
![3,7-Dihydroxy-1,9-bis(2-oxoheptyl)dibenzo[b,d]furan-2-carboxylic acid](/img/structure/B14260863.png)
![1,2-Dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14260889.png)
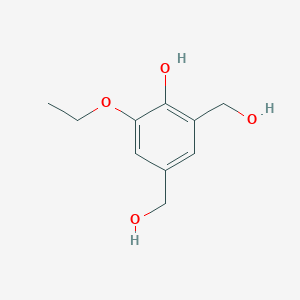
![4-Pentylphenyl 4-[(but-3-en-1-yl)oxy]benzoate](/img/structure/B14260897.png)
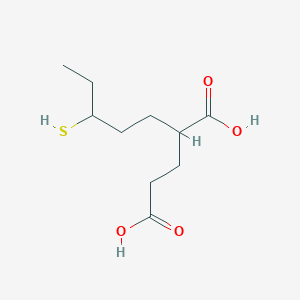
![Octanoic acid, 6,8-bis[(4-nitrobenzoyl)oxy]-, methyl ester, (S)-](/img/structure/B14260903.png)
